6-Bromo-2-(pyridin-4-yl)pyridazin-3(2H)-one
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Overview
Description
6-Bromo-2-(pyridin-4-yl)pyridazin-3(2H)-one is a heterocyclic compound that features a pyridazinone core substituted with a bromine atom at the 6-position and a pyridinyl group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2-(pyridin-4-yl)pyridazin-3(2H)-one typically involves the following steps:
Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters.
Pyridinyl Substitution: The pyridinyl group can be introduced via a coupling reaction, such as Suzuki or Heck coupling, using appropriate pyridinyl boronic acids or halides.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure scalability, cost-effectiveness, and environmental sustainability. This includes the use of continuous flow reactors and green chemistry principles to minimize waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-2-(pyridin-4-yl)pyridazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of corresponding pyridazinone oxides.
Reduction: Formation of reduced pyridazinone derivatives.
Substitution: Formation of substituted pyridazinone derivatives with various functional groups.
Scientific Research Applications
6-Bromo-2-(pyridin-4-yl)pyridazin-3(2H)-one has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory, anticancer, and antimicrobial properties.
Materials Science: The compound is explored for its use in the synthesis of novel materials with unique electronic and optical properties.
Biological Studies: It is used as a probe in biological assays to study enzyme interactions and cellular pathways.
Industrial Applications: The compound is utilized in the development of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 6-Bromo-2-(pyridin-4-yl)pyridazin-3(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and pyridinyl group play crucial roles in binding to these targets, leading to modulation of biological pathways. For example, in medicinal chemistry, the compound may inhibit specific enzymes involved in disease progression, thereby exerting therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2-(Pyridin-4-yl)pyridazin-3(2H)-one: Lacks the bromine atom, which may result in different reactivity and biological activity.
6-Chloro-2-(pyridin-4-yl)pyridazin-3(2H)-one: Substitutes chlorine for bromine, potentially altering its chemical and biological properties.
6-Bromo-2-(pyridin-3-yl)pyridazin-3(2H)-one: The pyridinyl group is positioned differently, which may affect its binding affinity and selectivity.
Uniqueness
6-Bromo-2-(pyridin-4-yl)pyridazin-3(2H)-one is unique due to the specific positioning of the bromine atom and pyridinyl group, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.
Properties
IUPAC Name |
6-bromo-2-pyridin-4-ylpyridazin-3-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrN3O/c10-8-1-2-9(14)13(12-8)7-3-5-11-6-4-7/h1-6H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRUONTMEOLBEAV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(N=C1Br)C2=CC=NC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrN3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.07 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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